Validated Intermediate in Patented mGluR Modulator Synthesis vs. Non-Optimized Bicyclic Diols
US Patent 7,786,314 B2 explicitly identifies the bicyclo[3.1.0]hexane-1,5-dimethanol scaffold as an intermediate for preparing (+)-(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride, a potent and selective mGluR2/3 agonist . The patent demonstrates a stereoselective enzymatic resolution step applied to the racemic diol, yielding an optically active intermediate with >99% ee . In contrast, the closest commercially available bicyclic mono-alcohol, rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanol (Sigma-Aldrich ENA769517519), lacks the second hydroxymethyl group required for the downstream functionalization pathway and has not been validated in any published mGluR synthetic route .
| Evidence Dimension | Validated use as mGluR modulator intermediate |
|---|---|
| Target Compound Data | Racemic cis-1,5-dimethanol; resolved enzymatically to >99% ee chiral intermediate; integral step in patent-protected route |
| Comparator Or Baseline | rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanol (mono-alcohol analog); no literature precedent for mGluR intermediate use |
| Quantified Difference | Target provides the full carbon-oxygen framework for the pharmacophore; comparator missing one hydroxymethyl group, rendering the route inoperable |
| Conditions | Synthetic route disclosed in US Patent 7,786,314 B2; comparator specification per Sigma-Aldrich product listing |
Why This Matters
Procuring the incorrect bicyclic alcohol would strand a synthetic program, requiring de novo route design; CAS 103478-23-5 is the only intermediate with a published, patent-validated path to the target mGluR pharmacophore.
- [1] Hartner FW, Tan L, Yasuda N, Yoshikawa N. Processes for preparing bicyclo[3.1.0]hexane derivatives, and intermediates thereto. US Patent 7,786,314 B2. Filed Nov 3, 2004, and issued Aug 31, 2010. Assignee: Taisho Pharmaceutical Co., Ltd. View Source
